2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 2549007-05-6
VCID: VC11830068
InChI: InChI=1S/C18H18ClN3O/c19-15-5-3-4-13(10-15)18(23)22-9-7-14-11-21(12-16(14)22)17-6-1-2-8-20-17/h1-6,8,10,14,16H,7,9,11-12H2
SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C18H18ClN3O
Molecular Weight: 327.8 g/mol

2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

CAS No.: 2549007-05-6

Cat. No.: VC11830068

Molecular Formula: C18H18ClN3O

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine - 2549007-05-6

Specification

CAS No. 2549007-05-6
Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
IUPAC Name (3-chlorophenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Standard InChI InChI=1S/C18H18ClN3O/c19-15-5-3-4-13(10-15)18(23)22-9-7-14-11-21(12-16(14)22)17-6-1-2-8-20-17/h1-6,8,10,14,16H,7,9,11-12H2
Standard InChI Key RHPUTKJDVKEBRB-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Canonical SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a saturated octahydropyrrolo[3,4-b]pyrrole core fused to a pyridine ring, with a 3-chlorobenzoyl group at the 1-position of the pyrrolidine moiety. Its systematic IUPAC name, 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, reflects this arrangement (Figure 1).

Molecular Formula: C19H17ClN3O\text{C}_{19}\text{H}_{17}\text{ClN}_{3}\text{O}
Molecular Weight: 338.81 g/mol
Key Functional Groups:

  • Bicyclic pyrrolo[3,4-b]pyrrole system (octahydro, fully saturated)

  • Pyridine substituent at position 5

  • 3-Chlorobenzoyl group at position 1

Synthesis and Stereochemical Considerations

Synthetic Pathways

While no direct synthesis of 2-[1-(3-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is documented, analogous routes for pyrrolo[3,4-b]pyridine derivatives provide a framework for its potential preparation :

  • Core Formation:

    • Enzymatic resolution of racemic intermediates (e.g., dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates) using lipases or esterases to achieve stereochemical control .

    • Cyclization reactions to form the bicyclic system, as demonstrated in the synthesis of (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione .

  • Functionalization:

    • Introduction of the pyridine ring via nucleophilic aromatic substitution or cross-coupling reactions.

    • Acylation with 3-chlorobenzoyl chloride to install the aromatic substituent.

Challenges in Stereoselectivity

The patent literature highlights enzymatic hydrolysis as a critical step for resolving stereoisomers in bicyclic systems . For instance, lipase-mediated hydrolysis of racemic diesters yields enantiomerically enriched intermediates (>99% optical purity) . Applying similar strategies to the target compound could ensure precise control over its stereochemistry.

Physicochemical Properties

Predicted Characteristics

Based on structural analogs :

PropertyValue/Range
LogP (Partition Coefficient)~2.5 (moderate lipophilicity)
SolubilityLow in water, soluble in organic solvents (DMSO, ethanol)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (pyridine N, carbonyl O, two pyrrolidine N)

The 3-chlorobenzoyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator